molecular formula C16H21NO3 B12850746 1-Boc-3-formyl-3-phenyl-pyrrolidine

1-Boc-3-formyl-3-phenyl-pyrrolidine

Cat. No.: B12850746
M. Wt: 275.34 g/mol
InChI Key: ZWDOWFJBWMGNOA-UHFFFAOYSA-N
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Description

1-Boc-3-formyl-3-phenyl-pyrrolidine is a heterocyclic compound featuring a pyrrolidine core substituted with a tert-butyloxycarbonyl (Boc) protecting group at the nitrogen, a formyl group (-CHO), and a phenyl ring at the 3-position. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where its reactive formyl group enables further functionalization via nucleophilic addition or condensation reactions . The Boc group enhances stability during synthetic processes by protecting the amine functionality from undesired side reactions .

Properties

IUPAC Name

tert-butyl 3-formyl-3-phenylpyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c1-15(2,3)20-14(19)17-10-9-16(11-17,12-18)13-7-5-4-6-8-13/h4-8,12H,9-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWDOWFJBWMGNOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)(C=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Boc-3-formyl-3-phenyl-pyrrolidine can be synthesized through a multi-step process. One common method involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed through the cyclization of appropriate precursors, such as amino alcohols or amino acids, under acidic or basic conditions.

    Introduction of the Formyl Group: The formyl group can be introduced via formylation reactions, such as the Vilsmeier-Haack reaction, using reagents like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

    Attachment of the Phenyl Group: The phenyl group can be introduced through various coupling reactions, such as Suzuki-Miyaura coupling, using phenylboronic acid and a palladium catalyst.

    Protection of the Nitrogen Atom: The Boc protecting group can be introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production of 1-Boc-3-formyl-3-phenyl-pyrrolidine typically involves optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: 1-Boc-3-formyl-3-phenyl-pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, solvent like ethanol or tetrahydrofuran (THF).

    Substitution: HNO3, Br2, solvent like acetic acid or chloroform.

Major Products:

    Oxidation: 1-Boc-3-carboxy-3-phenyl-pyrrolidine.

    Reduction: 1-Boc-3-hydroxymethyl-3-phenyl-pyrrolidine.

    Substitution: 1-Boc-3-formyl-3-(substituted-phenyl)-pyrrolidine.

Scientific Research Applications

Scientific Research Applications

  • Synthetic Organic Chemistry
    • Building Block: 1-Boc-3-formyl-3-phenyl-pyrrolidine serves as an intermediate in the synthesis of complex organic molecules. Its structure allows chemists to create diverse compounds with tailored properties for specific applications in research and industry .
  • Pharmaceutical Development
    • Drug Discovery: The compound is employed in the development of new pharmaceuticals, particularly in synthesizing pyrrolidine derivatives that may exhibit biological activity. This enhances efforts in drug discovery by providing potential candidates for therapeutic agents .
  • Biochemical Research
    • Enzyme Interactions: Researchers utilize this compound to study enzyme interactions and metabolic pathways, offering insights into biological processes and potential therapeutic targets. It has been noted for its role as an inhibitor of metalloproteases, which are implicated in various diseases .
  • Material Science
    • Advanced Materials: The compound contributes to the formulation of advanced materials, including polymers and coatings that require specific functional groups for enhanced performance. Its unique structure aids in developing materials with desirable properties .
  • Agrochemical Applications
    • Pesticide Development: In agrochemistry, 1-Boc-3-formyl-3-phenyl-pyrrolidine can be applied in synthesizing new pesticides or herbicides that are more effective and environmentally friendly .

Case Study 1: Enzyme Inhibition

Research has demonstrated that 1-Boc-3-formyl-3-phenyl-pyrrolidine inhibits metalloproteases, particularly zinc proteases. These enzymes are critical in conditions like hypertension and myocardial ischemia. By inhibiting these enzymes, the compound may help mitigate excessive vasoconstriction and inflammation .

Case Study 2: Drug Discovery

In a study focused on drug discovery, derivatives of 1-Boc-3-formyl-3-phenyl-pyrrolidine were synthesized to evaluate their biological activities. Several derivatives exhibited promising anti-inflammatory and anticancer properties, showcasing the compound's potential as a lead structure for developing new therapeutic agents .

Mechanism of Action

The mechanism of action of 1-Boc-3-formyl-3-phenyl-pyrrolidine involves its interaction with specific molecular targets and pathways. The formyl group can act as an electrophile, participating in nucleophilic addition reactions with biological nucleophiles such as amino acids and proteins. The phenyl group can enhance the compound’s binding affinity to hydrophobic pockets in enzymes or receptors. The Boc protecting group provides stability and prevents unwanted side reactions during synthesis and biological assays.

Comparison with Similar Compounds

Structural Comparison
Compound Name Core Structure Functional Groups Key Substituents
1-Boc-3-formyl-3-phenyl-pyrrolidine Pyrrolidine Boc, formyl, phenyl 3-position dual substitution
1-(Phenylsulfonyl)-3-formylindole Indole Phenylsulfonyl, formyl 3-formyl on aromatic indole core
1-Boc-5-Phenylpyrrolidine-3-carboxylic acid Pyrrolidine Boc, carboxylic acid, phenyl 5-phenyl, 3-carboxylic acid
3-Formyl-pyrrolidine-1-carboxylic acid tert-butyl ester Pyrrolidine Boc, formyl Single 3-formyl substitution

Key Observations :

  • Core Structure : While 1-Boc-3-formyl-3-phenyl-pyrrolidine and 1-Boc-5-Phenylpyrrolidine-3-carboxylic acid () share a pyrrolidine backbone, the latter lacks the 3-phenyl group and instead features a carboxylic acid at position 3.
  • Functional Groups : The phenylsulfonyl group in 1-(Phenylsulfonyl)-3-formylindole () introduces strong electron-withdrawing effects, contrasting with the electron-donating Boc group in the target compound.
Physicochemical Properties
  • Solubility : The Boc group in 1-Boc-3-formyl-3-phenyl-pyrrolidine increases hydrophobicity compared to 1-Boc-5-Phenylpyrrolidine-3-carboxylic acid, which has a polar carboxylic acid group enhancing aqueous solubility .
  • Reactivity : The formyl group in the target compound is more electrophilic than the carboxylic acid in ’s compound, making it suitable for Schiff base formation or reductive amination .
Stability and Handling
  • The Boc group in the target compound offers stability under basic conditions but is labile in acidic environments, whereas the phenylsulfonyl group in ’s compound is acid-stable but requires harsh conditions for removal .

Biological Activity

1-Boc-3-formyl-3-phenyl-pyrrolidine is a compound that has garnered attention for its diverse biological activities and applications in various fields, particularly in medicinal chemistry and organic synthesis. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and research findings.

1-Boc-3-formyl-3-phenyl-pyrrolidine is characterized by its tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and a formyl group attached to the pyrrolidine ring. This structure allows it to act as a versatile building block in organic synthesis, facilitating the creation of various derivatives with potential biological activities.

Key Properties:

  • Molecular Formula: C13_{13}H15_{15}N1_{1}O2_{2}
  • Molecular Weight: 219.27 g/mol
  • CAS Number: 145549-11-7

The biological activity of 1-Boc-3-formyl-3-phenyl-pyrrolidine primarily hinges on its interactions with specific enzymes and receptors within biological systems. It has been noted for its potential role in:

  • Enzyme Inhibition: The compound has been studied as an inhibitor of metalloproteases, particularly zinc proteases, which are implicated in various diseases such as hypertension and myocardial ischemia. By inhibiting these enzymes, it may help mitigate conditions associated with excessive vasoconstriction and inflammation .
  • Ligand Activity: It can serve as a ligand in biochemical assays, allowing researchers to explore enzyme mechanisms and cellular interactions .

Biological Applications

1-Boc-3-formyl-3-phenyl-pyrrolidine has been utilized in several research contexts:

Pharmaceutical Development

Research indicates that this compound is valuable in the synthesis of new pharmaceuticals, especially pyrrolidine derivatives that exhibit significant biological activity. Its role as an intermediate in drug synthesis highlights its importance in drug discovery efforts aimed at treating various diseases .

Case Studies

Several studies have documented the effectiveness of 1-Boc-3-formyl-3-phenyl-pyrrolidine in specific therapeutic contexts:

StudyFindings
Inhibition of Endothelin-Converting Enzyme Demonstrated potential for treating conditions like high blood pressure and cardiac insufficiency through metalloprotease inhibition .
Antibacterial Activity Investigated for dual inhibition of bacterial topoisomerases, showing promising antibacterial properties against multidrug-resistant strains .
Biochemical Interactions Utilized to study enzyme interactions that are crucial for understanding metabolic pathways and disease mechanisms .

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